Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-
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Overview
Description
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, also known as TCPTP, is a chemical compound that has been extensively researched for its potential applications in scientific research. TCPTP is a potent inhibitor of protein tyrosine phosphatase (PTP) activity, which makes it a valuable tool for studying the role of PTPs in various biological processes.
Mechanism Of Action
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This leads to the accumulation of phosphorylated proteins, which can have a wide range of effects on cellular signaling pathways.
Biochemical And Physiological Effects
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been shown to have a wide range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can inhibit the growth of various cancer cell lines, while in vivo studies have shown that it can reduce tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potency as a PTP inhibitor, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, one of the limitations of Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)-, including the development of more potent and selective PTP inhibitors, the identification of new targets for PTP inhibition, and the development of new methods for delivering PTP inhibitors to specific tissues or organs. Additionally, Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- could be used to study the role of PTPs in various disease states, including cancer, diabetes, and autoimmune disorders.
Synthesis Methods
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- can be synthesized using a variety of methods, including the reaction of 2,3,5,6-tetrachloropyridine with propylthiol in the presence of a base such as potassium carbonate. Other methods include the reaction of 2,3,5,6-tetrachloropyridine with propylmercaptan in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- has been used extensively in scientific research to study the role of PTPs in various biological processes. PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways and are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis.
properties
CAS RN |
19050-48-7 |
---|---|
Product Name |
Pyridine, 2,3,5,6-tetrachloro-4-(propylthio)- |
Molecular Formula |
C8H7Cl4NS |
Molecular Weight |
291 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-propylsulfanylpyridine |
InChI |
InChI=1S/C8H7Cl4NS/c1-2-3-14-6-4(9)7(11)13-8(12)5(6)10/h2-3H2,1H3 |
InChI Key |
SFZLAIOIVCOPBG-UHFFFAOYSA-N |
SMILES |
CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Canonical SMILES |
CCCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Other CAS RN |
19050-48-7 |
Origin of Product |
United States |
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